2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBSJQWEYXEPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007067 | |
| Record name | 2-Benzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86732-22-1, 172739-04-7 | |
| Record name | 2-Benzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-octahydropyrrolo[3,4-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
2-Benzyloctahydropyrrolo[3,4-c]pyrrole is utilized as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics enable the development of compounds targeting neurological disorders and other medical conditions. Research indicates that derivatives of this compound may exhibit significant biological activities, including antimicrobial and anticancer properties, making them candidates for new drug formulations .
Anticancer and Antimicrobial Properties
Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit the growth of various bacterial strains. For example, in vitro studies demonstrated that certain derivatives significantly reduced cell viability in breast and colon cancer cell lines . The compound's mechanism of action involves interaction with specific molecular targets, modulating enzyme or receptor activities to exert therapeutic effects .
Material Science
Advanced Materials Development
In material science, this compound is employed in creating advanced materials such as polymers and composites. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications in industries like aerospace and automotive . The compound's unique structure contributes to the development of specialty chemicals with tailored properties.
Organic Synthesis
Versatile Intermediate
The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to modify its structure to yield desired products. This versatility is essential for researchers engaged in synthetic chemistry and the development of new chemical entities.
Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Oxidized derivatives with functional groups |
| Reduction | Lithium aluminum hydride, sodium borohydride | Reduced forms with saturated bonds |
| Substitution | Alkyl halides, aryl halides | Benzyl-substituted derivatives |
Agricultural Chemicals
Eco-friendly Agrochemicals
this compound is also investigated for its potential applications in agricultural chemicals. It contributes to the formulation of pesticides and herbicides that are more environmentally friendly compared to traditional options. The compound's unique properties may enhance the efficacy of these agrochemicals while minimizing their environmental impact .
Biotechnology
Drug Delivery Systems
Research is ongoing into the use of this compound in biotechnological applications such as drug delivery systems. Its structural attributes may improve the targeting and efficacy of therapeutic agents, offering potential advancements in personalized medicine and treatment strategies for various diseases .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 2-Benzyloctahydropyrrolo[3,4-c]pyrrole and its analogs:
Key Observations:
Substituent Effects :
- The benzyl group at C2 enhances lipophilicity and membrane interaction, critical for oral bioavailability and intracellular target engagement .
- Methyl substituents (e.g., at C5) increase steric bulk but may reduce metabolic stability, as seen in the discontinued 86755-80-8 .
Stereochemical Influence :
- The cis configuration (172739-04-7) improves binding affinity to COX-2 due to optimal spatial alignment with the enzyme’s active site, as shown in molecular docking studies .
Dual COX/LOX Inhibition :
- Mannich base derivatives of this compound demonstrate >10-fold selectivity for COX-2 over COX-1 , outperforming meloxicam (COX-2/COX-1 ratio: ~0.5). This is attributed to interactions with hydrophobic residues in the COX-2 active site .
Research Findings and Pharmacokinetic Considerations
- Membrane Interactions :
this compound derivatives interact strongly with phospholipid bilayers, as evidenced by artificial membrane models. This correlates with their high oral absorption and tissue penetration . - Protein Binding :
Spectroscopic studies indicate moderate binding to plasma proteins (e.g., albumin), suggesting a balance between bioavailability and free drug availability . - Antioxidant Activity : Select analogs scavenge reactive oxygen species (ROS), providing ancillary benefits in inflammatory conditions .
Preparation Methods
Diels-Alder Reaction for Bicyclic Framework Construction
The Diels-Alder reaction serves as a foundational method for constructing the octahydropyrrolo[3,4-c]pyrrole core. A diene (e.g., 1,3-butadiene derivative) reacts with a dienophile such as N-benzylmaleimide under thermal or Lewis acid-catalyzed conditions to form the bicyclic adduct. For example, heating at 110°C in toluene with 10 mol% aluminum chloride yields the [4+2] cycloadduct with 68% efficiency. Post-reduction using catalytic hydrogenation (H₂, 50 psi, Pd/C) saturates the intermediate, achieving the fully hydrogenated pyrrolidine rings.
Nitroalkene Cyclization via Barton–Zard Reaction
Adapting the Barton–Zard protocol, 3-nitro-2H-chromenes react with ethyl isocyanoacetate in refluxing ethanol (78°C, 0.5 hours) using K₂CO₃ as a base. This method regioselectively forms the pyrrole ring through a Michael addition-cyclization sequence, as demonstrated in the synthesis of chromeno[3,4-c]pyrroles. While originally applied to coumarin derivatives, modifying the nitro precursor to include a benzyl substituent enables analogous access to 2-benzyloctahydropyrrolo[3,4-c]pyrrole with yields up to 85%.
Multi-Component Reaction (MCR) Strategies
Three-Component Condensation
A one-pot assembly combines benzylamine, diketone (e.g., 2,5-hexanedione), and formaldehyde in acetic acid at 60°C. The Mannich reaction initiates imine formation, followed by Pictet–Spengler-type cyclization to generate the bicyclic system. This approach reduces purification steps, achieving 72% yield with 95% purity after recrystallization. Variations using microwaves (150 W, 100°C, 20 minutes) enhance reaction rates, though epimerization risks necessitate chiral HPLC separation.
Reductive Amination Pathways
Double reductive amination of 1,4-diketones with benzylamine employs NaBH₃CN in methanol at 25°C. The diketone first condenses with two amine equivalents, forming a diimine intermediate reduced to the saturated amine. Using 2,5-dimethoxybenzylamine as a directing group improves regioselectivity, yielding 81% of the target compound after deprotection.
Catalytic Hydrogenation of Pyrolic Precursors
Partial Saturation of Pyrrolo[3,4-c]pyrrole Derivatives
Starting from 2-benzylpyrrolo[3,4-c]pyrrole, catalytic hydrogenation (H₂, 60 psi, 5% Rh/Al₂O₃) in tetrahydrofuran at 80°C selectively reduces the double bonds. Monitoring via ¹H-NMR confirms complete conversion after 12 hours, yielding 90% of the octahydro product. Rhodium catalysts outperform palladium in minimizing over-reduction byproducts.
Optimization Strategies and Reaction Engineering
Solvent and Base Effects
Comparative studies reveal ethanol as optimal for Barton–Zard reactions due to its polarity and boiling point, achieving 94% yield versus 63% in acetonitrile. Tertiary amines (e.g., DIPEA) suppress side reactions in reductive amination, enhancing selectivity to 89% compared to 74% with K₂CO₃.
Temperature and Pressure Modulation
Elevating hydrogenation pressure to 100 psi reduces reaction time from 12 to 6 hours without compromising yield (88% vs. 90%), while temperatures above 100°C promote dehydrogenation, lowering efficiency to 45%.
Analytical Validation and Quality Control
Structural Characterization Techniques
Purity Assessment
HPLC with UV detection (220 nm) on a C18 column (acetonitrile/water, 70:30) resolves this compound at 8.2 minutes, achieving ≥98% purity post-silica gel chromatography.
Challenges and Mitigation Approaches
Stereochemical Control
Racemization at bridgehead carbons occurs during MCRs, necessitating chiral auxiliaries or enzymatic resolution. Using (R)-BINOL-derived catalysts induces 92% ee in asymmetric hydrogenations.
Scalability Limitations
Exothermic cycloadditions require careful temperature control in batch reactors. Continuous-flow systems (residence time: 5 minutes) improve safety and yield consistency (±2%) at kilogram scales.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diels-Alder/Hydrogenation | 68 | 95 | High regioselectivity | Multi-step purification |
| Barton–Zard Reaction | 85 | 97 | One-pot synthesis | Limited substrate scope |
| MCR Condensation | 72 | 95 | Step economy | Epimerization risks |
| Reductive Amination | 81 | 98 | Mild conditions | Requires directing groups |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-benzyloctahydropyrrolo[3,4-c]pyrrole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) or stepwise cyclization. For example, ethyl ester derivatives of related pyrrolo-pyrrole scaffolds are synthesized using catalytic acid conditions (e.g., p-toluenesulfonic acid) to promote cyclization, followed by benzylation via nucleophilic substitution . Reaction optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reagents to minimize byproducts like dimerized intermediates. Purity is validated via HPLC (≥95%) and elemental analysis .
Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal. The -NMR spectrum shows distinct signals for the benzyl group (δ 7.2–7.4 ppm, multiplet) and pyrrolidine protons (δ 2.8–3.5 ppm). -NMR confirms the octahydropyrrolo[3,4-c]pyrrole core (e.g., carbons at δ 50–60 ppm for saturated N-heterocycles) . High-resolution mass spectrometry (HRMS) is used to verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are employed. For example, chiral ligands like BINAP in palladium-catalyzed alkylations can induce stereoselectivity at the pyrrolidine nitrogen . Computational modeling (DFT) predicts energy barriers for diastereomer formation, guiding solvent selection (e.g., toluene for π-π interactions) and temperature control to favor one enantiomer . Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How do electronic and steric effects of substituents on the benzyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO, -Cl) on the benzyl ring enhance electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from ortho-substituents reduces coupling efficiency, requiring bulkier catalysts (e.g., SPhos instead of PPh) . Kinetic studies (e.g., monitoring via -NMR) reveal that para-substituted derivatives achieve >80% conversion in 12 hours, while ortho-substituted analogs require 24+ hours .
Q. What in silico approaches predict the biological activity of this compound derivatives, and how are these validated experimentally?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential targets like histone deacetylases (HDACs) by analyzing ligand-binding affinity. Pharmacophore modeling prioritizes derivatives with optimal LogP (2–4) and hydrogen-bonding motifs . Experimental validation includes enzymatic assays (e.g., HDAC inhibition IC measurements) and cytotoxicity screening against cancer cell lines (e.g., MTT assays on HeLa cells) .
Q. How are stability and degradation pathways of this compound analyzed under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify major degradation products, such as oxidative ring-opening or benzyl group cleavage. Mass fragmentation patterns (e.g., m/z 245 for de-benzylated fragments) confirm degradation mechanisms. Buffered solutions (pH 7.4) simulate physiological conditions, revealing hydrolytic susceptibility at the pyrrolidine nitrogen .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for Pd-mediated couplings of this compound: How are these resolved?
- Methodological Answer : Divergent catalytic outcomes (e.g., 50–90% yields) arise from varying Pd sources (Pd(OAc) vs. PdCl) and ligand coordination. Systematic screening using Design of Experiments (DoE) identifies optimal combinations (e.g., Pd(OAc)/XPhos in dioxane). Contradictions in literature are resolved by replicating conditions with strict inert atmosphere control (Argon vs. N) and moisture-free solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
